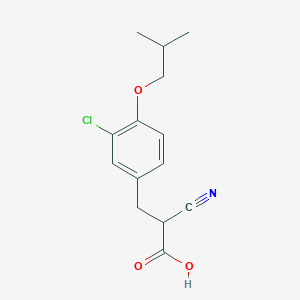
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
説明
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid, also known as CIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science. CIPO belongs to the family of aryloxypropanoic acid herbicides and is primarily used as a selective herbicide for broadleaf weeds in crops such as soybeans, peanuts, and cotton.
作用機序
The mechanism of action of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids. By inhibiting ACC, this compound prevents the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity to mammals and birds. It has a low potential for bioaccumulation and does not persist in the environment. However, it has been found to be toxic to aquatic organisms such as fish and invertebrates.
実験室実験の利点と制限
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It can also be hazardous to health and safety if not handled properly.
将来の方向性
There are several future directions for the research of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid. In the pharmaceutical industry, further studies can be conducted to explore the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders. In the agricultural industry, research can be conducted to develop more effective and environmentally friendly herbicides based on the structure of this compound. In the material science field, research can be conducted to explore the potential of this compound as a liquid crystal material for electronic displays. Additionally, further studies can be conducted to investigate the potential of this compound as a scaffold for the development of novel drugs.
科学的研究の応用
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
In the agricultural industry, this compound has been studied for its selective herbicidal activity against broadleaf weeds. It has been found to be effective in controlling weeds such as pigweeds, morningglories, and waterhemp. This compound has also been studied for its potential use in the development of herbicide-resistant crops.
In the material science field, this compound has been studied for its potential use in the development of liquid crystals. It has been found to exhibit liquid crystalline behavior, which makes it a potential candidate for use in electronic displays.
特性
IUPAC Name |
3-[3-chloro-4-(2-methylpropoxy)phenyl]-2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9(2)8-19-13-4-3-10(6-12(13)15)5-11(7-16)14(17)18/h3-4,6,9,11H,5,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBESQQMZAUTTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC(C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)

![2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B3940185.png)
![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)
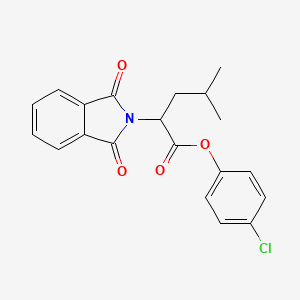

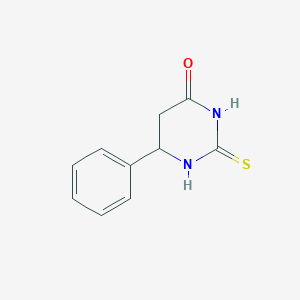
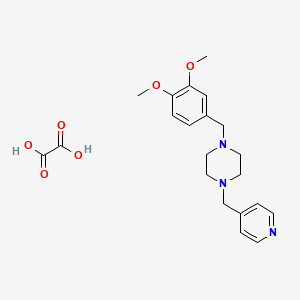
![N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine](/img/structure/B3940212.png)

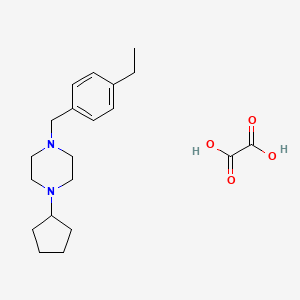
![1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940223.png)